molecular formula C15H19N3O2 B7349097 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone

Cat. No. B7349097
M. Wt: 273.33 g/mol
InChI Key: RWYXSRXEKIEAJQ-ZDUSSCGKSA-N
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Description

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone, also known as EPINE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of indazole derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with specific receptors in the body. It has been found to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been found to reduce pain and inflammation by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.

Advantages and Limitations for Lab Experiments

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It also exhibits potent pharmacological properties, which make it a useful tool for studying the mechanisms of pain, inflammation, and cancer. However, this compound has some limitations for lab experiments. It is a relatively new compound, which means that its pharmacological properties are not fully understood. In addition, its synthesis requires specialized equipment and expertise.

Future Directions

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone has several potential future directions for scientific research. One possible direction is to study its potential therapeutic applications in cancer treatment. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be studied for its potential as an analgesic for chronic pain. Further research is needed to fully understand the pharmacological properties of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone involves the reaction between 1H-indazole-6-carboxylic acid and (S)-3-ethoxypyrrolidine-1-carbonyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[(3S)-3-ethoxypyrrolidin-1-yl]-2-(1H-indazol-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-13-5-6-18(10-13)15(19)8-11-3-4-12-9-16-17-14(12)7-11/h3-4,7,9,13H,2,5-6,8,10H2,1H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYXSRXEKIEAJQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)CC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)CC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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